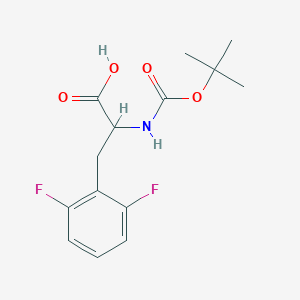

2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid

Overview

Description

2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a difluorophenyl group attached to the propanoic acid backbone

Preparation Methods

The synthesis of 2-(tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable difluorophenyl halide.

Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through a series of reactions, including esterification and hydrolysis.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound is a derivative of phenylalanine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a difluorophenyl moiety on the propanoic acid side chain. Its chemical structure can be represented as follows:

Scientific Research Applications

-

Drug Development :

- The compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases. Its structural similarity to amino acids makes it suitable for incorporation into peptide-based drugs.

-

Peptide Synthesis :

- The Boc group is commonly used in solid-phase peptide synthesis (SPPS), allowing for the protection of amino groups during the synthesis process. This application is crucial for developing complex peptides with specific biological activities.

-

Biological Activity Studies :

- Research has indicated that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and analgesic properties. Studies have shown that modifications to the phenylalanine backbone can enhance potency against specific biological targets.

Case Studies

-

Anti-Cancer Activity :

- A study demonstrated that compounds derived from 2-(tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid exhibited selective cytotoxicity against cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in tumor growth.

-

Neuroprotective Effects :

- Another research highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It was shown to reduce oxidative stress and inflammation, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 2-(tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the tert-butoxycarbonyl protecting group and the difluorophenyl group influences its reactivity and interactions with other molecules. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the biological context.

Comparison with Similar Compounds

2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid can be compared with other similar compounds, such as:

2-(Tert-butoxycarbonylamino)-3-(2,4-difluorophenyl)propanoic acid: This compound has a similar structure but with different substitution patterns on the phenyl ring.

2-(Tert-butoxycarbonylamino)-3-(2,6-dichlorophenyl)propanoic acid: This compound has chlorine atoms instead of fluorine atoms on the phenyl ring, leading to different chemical and biological properties.

2-(Tert-butoxycarbonylamino)-3-(2,6-dimethylphenyl)propanoic acid: This compound has methyl groups instead of fluorine atoms, affecting its reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties.

Biological Activity

2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid, often referred to as Boc-Difluoro-Phe, is a β-amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a difluorophenyl moiety, which may influence its interaction with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 301.29 g/mol. It is typically stored at room temperature in solid form and exhibits high purity levels (≥98%) . The compound's structure can be represented as follows:

The biological activity of Boc-Difluoro-Phe is primarily attributed to its incorporation into peptides and proteins, where it can modulate various biochemical pathways. The presence of the difluorophenyl group enhances lipophilicity and may improve binding affinity to specific receptors or enzymes.

In Vitro Studies

Research indicates that Boc-Difluoro-Phe can be effectively incorporated into proteins via ribosomal synthesis. This incorporation allows for the study of its effects on protein structure and function. For instance, it has been shown to affect the folding and stability of peptides, potentially altering their biological activity .

In Vivo Studies

In vivo studies have demonstrated that compounds similar to Boc-Difluoro-Phe exhibit anti-inflammatory properties and may act as inhibitors of certain enzymes involved in metabolic pathways. For example, derivatives of this compound have been investigated for their role as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are relevant in the management of diabetes .

Case Study 1: DPP-IV Inhibition

A study explored the efficacy of Boc-Difluoro-Phe derivatives as DPP-IV inhibitors. These compounds were tested in diabetic models, showing significant reductions in blood glucose levels compared to controls. The mechanism was linked to enhanced GLP-1 activity due to reduced degradation by DPP-IV .

Case Study 2: Anticancer Activity

Another investigation focused on the potential anticancer properties of Boc-Difluoro-Phe when incorporated into peptide sequences targeting cancer cells. The modified peptides exhibited increased cytotoxicity against specific cancer cell lines compared to unmodified counterparts, suggesting a promising avenue for therapeutic development .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₇F₂NO₄ |

| Molecular Weight | 301.29 g/mol |

| Purity | ≥98% |

| Biological Activities | DPP-IV inhibition, anticancer |

| Storage Conditions | Room temperature |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group. A common route starts with the reaction of 3-(2,6-difluorophenyl)propanoic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) under mild conditions (room temperature, inert atmosphere). The Boc group shields the amine during subsequent reactions, ensuring regioselectivity. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) is recommended. Characterization employs NMR (¹H/¹³C) and HPLC-MS to confirm purity (>98%) and structural integrity .

Q. How can researchers optimize purification and characterization protocols for this compound?

- Methodological Answer :

- Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) to resolve impurities. Adjust gradient elution based on polarity differences.

- Characterization :

- NMR : ¹H NMR in DMSO-d₆ should show distinct peaks for the Boc group (δ ~1.3 ppm, singlet for t-butyl) and aromatic protons (δ ~7.2–7.5 ppm, doublets for 2,6-difluorophenyl).

- Mass Spectrometry : ESI-MS in negative mode should yield [M–H]⁻ ions matching the molecular weight (C₁₄H₁₆F₂NO₄: 312.29 g/mol).

Cross-validate with FT-IR to confirm carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for this compound’s synthesis?

- Methodological Answer : Implement quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model reaction pathways and transition states. For example, calculate activation energies for Boc protection to identify optimal solvents (e.g., DCM vs. THF) or catalysts. Pair with machine learning (ML) algorithms trained on reaction databases to predict yields under varied conditions (temperature, stoichiometry). Experimental validation should follow a Design of Experiments (DoE) approach, using fractional factorial designs to minimize trial runs. This integrates ICReDD’s framework of merging computational and experimental data for accelerated discovery .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Step 1 : Confirm sample purity via HPLC-MS to rule out impurities.

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign coupling interactions. For example, unexpected splitting in aromatic protons may arise from diastereotopicity due to restricted rotation in the 2,6-difluorophenyl group.

- Step 3 : Compare experimental data with simulated spectra (using software like MestReNova) to validate assignments.

- Step 4 : If ambiguity persists, use X-ray crystallography to resolve stereoelectronic effects .

Q. What mechanistic insights exist for Boc deprotection under acidic conditions in derivatives of this compound?

- Methodological Answer : Boc deprotection typically proceeds via acid-catalyzed cleavage (e.g., HCl in dioxane or TFA in DCM). Mechanistic studies using kinetic isotope effects (KIE) and NMR titration reveal:

- Protonation of the carbonyl oxygen initiates cleavage.

- Steric hindrance from the 2,6-difluorophenyl group may slow deprotection; monitor via in situ FT-IR for real-time tracking of carbonyl intermediates.

Computational studies (e.g., NBO analysis) can quantify electronic effects of fluorine substituents on reaction rates .

Q. How can this compound be applied in neuroprotective drug design?

- Methodological Answer :

- Structural Analogs : The Boc-protected amino acid scaffold (e.g., 3-(2-aminophenyl)propanoic acid derivatives) has shown NMDA receptor modulation in neuroprotection studies.

- SAR Studies : Introduce substituents (e.g., sulfonamides) at the carboxylic acid or aryl group to enhance blood-brain barrier permeability.

- In Vitro Models : Test efficacy in glutamate-induced neuronal injury assays (primary cortical neurons) and measure reductions in ROS using fluorescent probes (e.g., DCFH-DA).

- Data Integration : Cross-reference with PubChem bioactivity data (e.g., EC₅₀ values for related analogs) .

Properties

IUPAC Name |

3-(2,6-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-9(15)5-4-6-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRFXXIFWMNGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682156 | |

| Record name | N-(tert-Butoxycarbonyl)-2,6-difluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851047-82-0 | |

| Record name | N-(tert-Butoxycarbonyl)-2,6-difluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.